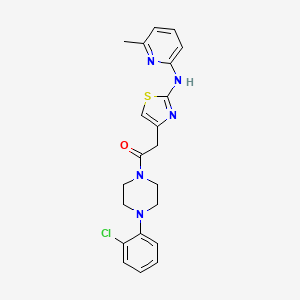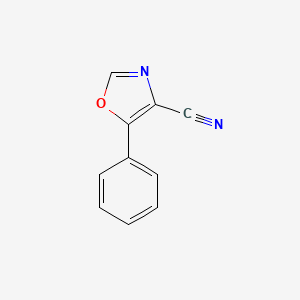
(E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23ClFNO2 and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Relevance in Dopamine D2-like Receptor Modulation
The molecule , characterized by its inclusion of arylcycloalkylamine structures, shares pharmacophoric similarities with various antipsychotic agents. A study by Sikazwe et al. (2009) explored the significance of arylalkyl substituents, such as those found in the compound, for enhancing potency and selectivity at D2-like receptors. This research suggests that the composite structure of such molecules, including arylalkyl moieties, plays a crucial role in defining their selectivity and potency at these receptors, indicating potential applications in neuropsychiatric disorder treatment, including schizophrenia and depression (Sikazwe et al., 2009).
Contributions to Synthesis and Pharmacological Studies
Further investigation into the pharmacology and synthesis of compounds targeting dopamine D2 receptors has been provided by Jůza et al. (2022), who highlighted the critical pharmacophore features necessary for high D2R affinity. This review emphasizes the significance of structural elements such as aromatic moiety, cyclic amine, and lipophilic fragments in achieving therapeutic potential against neuropsychiatric disorders (Jůza et al., 2022).
Nucleophilic Aromatic Substitution Relevance
On a synthetic chemistry front, the reaction of piperidine with nitro-group-containing aryl compounds, as studied by Pietra and Vitali (1972), provides insight into the chemical behavior and potential synthetic pathways that could involve or produce compounds similar to the one . This research could offer a foundation for synthesizing new molecules with improved pharmacological profiles (Pietra & Vitali, 1972).
Implications for Drug Development
Saeed et al. (2017) discussed the development of antithrombotic drugs, highlighting the importance of specific structural features for pharmaceutical activity. Although not directly referencing the compound, this work provides context for the design and synthesis of therapeutically relevant molecules, potentially guiding the development of new drugs with minimized side effects and enhanced efficacy (Saeed et al., 2017).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFNO2/c23-21-4-2-1-3-19(21)7-10-22(26)25-13-11-18(12-14-25)16-27-15-17-5-8-20(24)9-6-17/h1-10,18H,11-16H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMJGBNJKJZPRU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510012.png)




![1'-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2510023.png)



![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone](/img/structure/B2510028.png)
![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)


![N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide](/img/structure/B2510035.png)